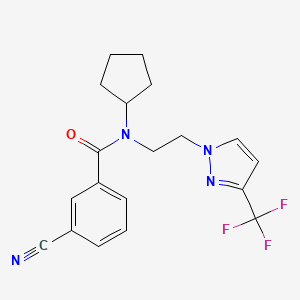
3-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethyl-containing aromatic compounds, including those similar to the targeted chemical, often involves Diels–Alder reactions or 1,3-dipolar cycloadditions. For example, Diels–Alder reactions of ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate with different dienophiles have been utilized for the efficient preparation of such compounds (Kondratov et al., 2015). Additionally, 1,3-dipolar cycloadditions involving ethyl 2-diazo-3,3,3-trifluoropropanoate and alkynes lead to CF3-substituted pyrazoles, showcasing a method potentially relevant to the synthesis of the compound (Gladow et al., 2014).
Molecular Structure Analysis
Structural characterization of similar compounds is typically conducted using techniques like X-ray crystallography, NMR (1H and 13C), MS, and UV–visible spectroscopy. For instance, the crystal and molecular structure of certain pyrazole derivatives have been stabilized by intermolecular hydrogen bonds, indicating a three-dimensional supramolecular self-assembly (K. Kumara et al., 2018).
Chemical Reactions and Properties
Reactive intermediates like ethyl 2-diazo-4,4,4-trifluoroacetoacetate have been shown to engage in unique pathways leading to trifluoromethylated pyrazoles, demonstrating the chemical reactivity of components within the synthesis pathway of related compounds (Guillaume et al., 1994).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of chemical compounds. Although specific data for the compound was not found, similar analyses are conducted through X-ray crystallography and thermal analysis to determine these properties.
Chemical Properties Analysis
Chemical properties, including reactivity with other compounds, stability under various conditions, and decomposition pathways, are essential for a comprehensive understanding of a compound's behavior in chemical syntheses and potential applications. The reactivity of similar compounds with diazonium salts, leading to various heterocyclic derivatives, showcases the diverse chemical properties that can be explored (Farag et al., 1996).
Aplicaciones Científicas De Investigación
Synthesis of Trifluoromethyl-Containing Aromatic Compounds
- Diels–Alder Reactions: Ethyl 3-benzamido-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate and its reactions with different dienophiles illustrate an efficient method for preparing trifluoromethyl-containing aromatic compounds, including 3-aminobenzoic acid derivatives. The presence of the trifluoromethyl group significantly influences the regioselectivity of the initial cycloaddition, demonstrating the impact of trifluoromethyl groups on chemical reactions (Kondratov et al., 2015).
Heterocyclic Synthesis
- Thiophenylhydrazonoacetates: The work on benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield derivatives including pyrazole, isoxazole, and pyrazolopyrimidine underscores the versatility of heterocyclic synthesis involving cyanoacetate derivatives (Mohareb et al., 2004).
Antiviral Activities
- Benzamide-Based Pyrazoles: A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles shows remarkable antiavian influenza virus activity. This research highlights the potential of pyrazole derivatives in developing antiviral agents, suggesting that similar compounds may also possess significant biological activities (Hebishy et al., 2020).
Insecticidal Properties
- Heterocycles with Thiadiazole Moiety: The synthesis of heterocycles incorporating a thiadiazole moiety for their assessment against the cotton leafworm demonstrates the insecticidal potential of such compounds. It provides a basis for exploring similar structures for agricultural applications (Fadda et al., 2017).
Propiedades
IUPAC Name |
3-cyano-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N4O/c20-19(21,22)17-8-9-25(24-17)10-11-26(16-6-1-2-7-16)18(27)15-5-3-4-14(12-15)13-23/h3-5,8-9,12,16H,1-2,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDAPYLLOQXRKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)C3=CC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-{[(1-methylethylidene)amino]oxy}benzoate](/img/structure/B2495817.png)
![N-[(2,4-dichlorophenyl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2495818.png)
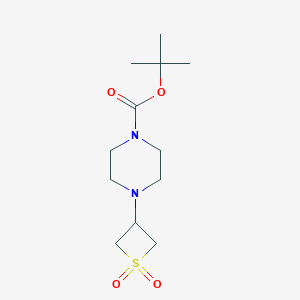
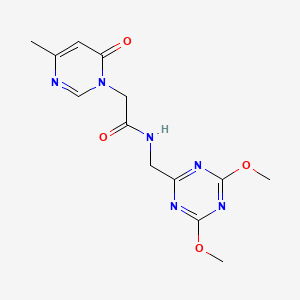
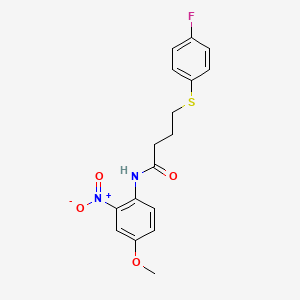
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-methylbenzamide](/img/structure/B2495826.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,3-thiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2495827.png)
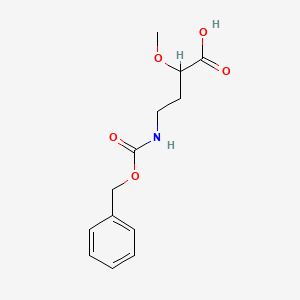
![7-(4-chlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2495829.png)
![N-(2-chloro-4-methylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2495830.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-3-oxo-N,5-diphenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2495832.png)
![4-{4-[(4-methylphenyl)sulfonyl]piperazino}-3-nitrobenzenecarbaldehyde O-methyloxime](/img/structure/B2495836.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-4-methoxy-N,1-dimethyl-6-oxopyridine-3-carboxamide](/img/structure/B2495838.png)